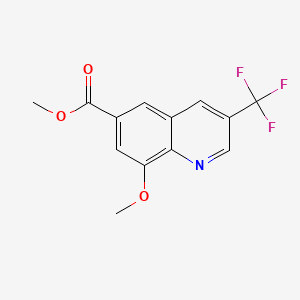
Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methoxyquinoline with trifluoromethylating agents in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. For example, the use of environmentally friendly Nafion® NR50 as an acidic catalyst under microwave irradiation has been reported to produce substituted quinolines with good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial properties.
Biology: It is used as a probe to study biological pathways and molecular interactions due to its fluorescent properties.
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to activate caspase-3/7, leading to apoptosis in cancer cells. It also inhibits β-tubulin polymerization, which is crucial for cell division . These actions result in the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-methoxyquinoline-3-carboxylate
- 8-Methoxy-3-(trifluoromethyl)quinoline
- Methyl 6-quinolinecarboxylate
Uniqueness
Methyl 8-methoxy-3-(trifluoromethyl)-6-quinolinecarboxylate is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-19-10-5-8(12(18)20-2)3-7-4-9(13(14,15)16)6-17-11(7)10/h3-6H,1-2H3 |
InChI Key |
HRYQWLNEFRAFMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















